Cy5-ProTx-II is a synthetic peptide derived from venom that acts as a potent blocker of the voltage-gated sodium channel subtype NaV1.7. This compound is notable for its fluorescent properties, which allow for its use in various imaging applications in biological research. Cy5-ProTx-II exhibits high specificity for NaV1.7, making it a valuable tool for studying pain mechanisms and sodium channel functions in cellular models.
Cy5-ProTx-II is synthesized in the laboratory, utilizing advanced peptide synthesis techniques to ensure high purity and activity. The peptide's amino acid sequence includes modifications that facilitate its fluorescent properties, specifically the incorporation of the Cy5 dye, which allows for effective visualization during experiments .
Cy5-ProTx-II is classified as a neurotoxin and a fluorescent probe. It falls under the category of peptide therapeutics derived from animal venoms, specifically targeting ion channels involved in pain signaling pathways. Its primary application is in scientific research, particularly in studies related to pain and neurobiology.
The synthesis of Cy5-ProTx-II typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids into peptides. The process begins with a solid support to which the first amino acid is attached. Subsequent amino acids are added sequentially through coupling reactions, facilitated by activating agents.
The molecular structure of Cy5-ProTx-II features a complex arrangement stabilized by disulfide bridges, characteristic of many venom-derived peptides. The presence of these bonds contributes to the rigidity and specificity required for effective ion channel binding.
The structural data indicate that Cy5-ProTx-II adopts a specific three-dimensional conformation essential for its biological activity and interaction with sodium channels .
Cy5-ProTx-II primarily interacts with voltage-gated sodium channels, specifically NaV1.7. The binding mechanism involves conformational changes in the channel that inhibit its activation, effectively blocking sodium ion influx.
The inhibition mechanism shifts the voltage-dependence of channel activation to more positive potentials, thus preventing neuronal excitability and pain signaling . This reaction can be quantitatively measured using electrophysiological techniques to determine IC50 values.
The mechanism by which Cy5-ProTx-II exerts its effects involves binding to specific sites on the NaV1.7 channel. Upon binding, it alters the channel's gating properties, leading to reduced sodium ion flow across the neuronal membrane.
Studies have shown that at concentrations around 100 nM, Cy5-ProTx-II can fully block NaV1.7 channels, demonstrating its potency as an inhibitor . This action is crucial for understanding pain pathways and developing potential therapeutic strategies.
Cy5-ProTx-II exhibits stability under physiological conditions but may undergo degradation over time when exposed to serum proteins. Its fluorescent properties are activated at an excitation wavelength of 646 nm and emit at 662 nm, making it suitable for imaging applications .
Cy5-ProTx-II has significant applications in scientific research:
ProTx-II originates from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), a nocturnal arthropod inhabiting the Andean regions of South America. This 30-amino-acid peptide belongs to the inhibitory cystine knot (ICK) toxin superfamily, characterized by three conserved disulfide bonds (Cys²-Cys¹⁶, Cys⁹-Cys²¹, Cys¹⁵-Cys²⁵) that confer exceptional structural stability and resistance to enzymatic degradation [1] [4]. The venom of T. pruriens evolved to target voltage-gated ion channels in prey, with ProTx-II specifically inhibiting sodium channel activation through voltage-sensor trapping [4]. Transcriptomic analyses reveal that ProTx-II is expressed alongside paralogs like ProTx-I and ProTx-III, which exhibit divergent target selectivity—ProTx-I additionally modulates Caᵥ3.1 T-type calcium channels, while ProTx-III shows enhanced specificity for Naᵥ1.7 [4] [9]. This phylogenetic diversification within a single venom arsenal underscores evolutionary adaptation for prey immobilization.
Table 1: Key Characteristics of ProTx-II
Property | Value/Description |
---|---|
Source Organism | Thrixopelma pruriens (Peruvian green velvet tarantula) |
Peptide Length | 30 amino acids |
Disulfide Bond Pattern | Cys²-Cys¹⁶, Cys⁹-Cys²¹, Cys¹⁵-Cys²⁵ |
Molecular Weight | 3826.65 Da (unmodified) |
Primary Target | Voltage-sensor domain II of Naᵥ1.7 |
IC₅₀ for Naᵥ1.7 | 0.3 nM [1] [9] |
Table 2: Taxonomic Context of ProTx-II
Classification Level | Taxonomic Assignment |
---|---|
Kingdom | Animalia |
Phylum | Arthropoda |
Class | Arachnida |
Family | Theraphosidae |
Genus | Thrixopelma |
Species | T. pruriens |
The development of Cy5-ProTx-II represents a strategic fusion of bioactivity and optical detection capabilities. The native ProTx-II scaffold—a β-hairpin loop stabilized by the cystine knot—was chemically conjugated to the cyanine dye Cy5 (λex 646 nm, λem 662 nm) at a stoichiometric ratio of 1:1 [1]. This modification preserves the peptide’s tertiary structure and target engagement while enabling real-time visualization of Naᵥ1.7 dynamics. Fluorescent toxin derivatives evolved through rational design to address limitations of antibody-based probes, which often fail to recognize conformational states of ion channels in live cells [9]. Unlike small-molecule fluorophores, Cy5’s large Stokes shift minimizes spectral overlap, allowing simultaneous electrophysiology and imaging [3] [6]. Key structural adaptations include:
Table 3: Molecular Specifications of Cy5-ProTx-II
Parameter | Specification |
---|---|
Fluorophore | Cy5 (sulfo-Cyanine5) |
Excitation/Emission | 646 nm / 662 nm |
Conjugation Stoichiometry | 1:1 (Peptide:Cy5) |
Disulfide Bonds | 3 (Cys²-Cys¹⁶, Cys⁹-Cys²¹, Cys¹⁵-Cys²⁵) |
Purity | >95% (HPLC-verified) [1] |
Blocking Efficacy | Full inhibition at 100 nM [1] |
The creation of Cy5-ProTx-II was driven by the unmet need for subtype-specific Naᵥ channel probes to dissect pain signaling pathways. Naᵥ1.7 is a critical mediator of nociception, validated by human genetics: loss-of-function mutations cause congenital insensitivity to pain, while gain-of-function mutations induce severe neuropathic pain syndromes [5] [10]. Conventional Naᵥ inhibitors (e.g., tetrodotoxin) lack isoform selectivity, obscuring mechanistic studies. Cy5-ProTx-II bridges this gap through:
Table 4: Selectivity Profile of Cy5-ProTx-II Across Naᵥ Isoforms
Naᵥ Subtype | IC₅₀ (nM) | Physiological Role |
---|---|---|
Naᵥ1.7 | 0.3 | Nociceptive signal amplification |
Naᵥ1.2 | 41 | Central nervous system excitability |
Naᵥ1.5 | 79 | Cardiac action potential propagation |
Naᵥ1.6 | 26 | Nodes of Ranvier (myelinated axons) |
Applications span:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: